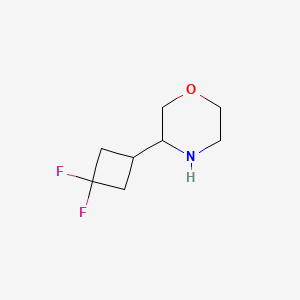

3-(3,3-Difluorocyclobutyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,3-difluorocyclobutyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO/c9-8(10)3-6(4-8)7-5-12-2-1-11-7/h6-7,11H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEUNONAARCKCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2CC(C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3,3 Difluorocyclobutyl Morpholine and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the 3-(3,3-Difluorocyclobutyl)morpholine Scaffold

A logical retrosynthetic analysis of the this compound scaffold suggests several strategic disconnections. The primary disconnection points are the carbon-nitrogen and carbon-oxygen bonds of the morpholine (B109124) ring.

Disconnection I (C-N and C-O Bond Formation): The most straightforward approach involves the formation of the morpholine ring from a pre-functionalized 3,3-difluorocyclobutyl precursor. This strategy relies on the cyclization of a suitable amino alcohol derivative. Key intermediates for this approach would be N-substituted 2-(amino)ethanol derivatives where one of the substituents is the 3,3-difluorocyclobutyl group.

Disconnection II (Attachment of the Difluorocyclobutyl Moiety): An alternative strategy involves the formation of the morpholine ring first, followed by the attachment of the 3,3-difluorocyclobutyl group. This could be achieved through nucleophilic substitution or reductive amination, where morpholine or a derivative acts as the nucleophile attacking an electrophilic 3,3-difluorocyclobutyl species, such as 3,3-difluorocyclobutanone (B595554) or a derivative with a suitable leaving group.

Development of Classical Synthetic Routes to this compound

Classical synthetic routes to substituted morpholines often involve the cyclization of β-amino alcohols. While specific literature for this compound is not extensively detailed, analogous classical syntheses provide a foundational approach. A plausible classical route would involve the reaction of 3,3-difluorocyclobutanol (B1322468) with a protected 2-aminoethanol derivative, followed by cyclization.

Another established method is the dehydration of diethanolamine (B148213) derivatives. In the context of the target molecule, this would necessitate a diethanolamine derivative bearing a 3,3-difluorocyclobutyl substituent on the nitrogen atom.

Novel Approaches for the Stereoselective Synthesis of the this compound Core

The presence of a stereocenter at the C3 position of the morpholine ring in this compound necessitates the development of stereoselective synthetic methods to access enantiomerically pure forms.

Enantioselective Synthesis of Chiral this compound Enantiomers

Enantioselective synthesis can be approached by employing chiral starting materials or through the use of chiral catalysts. One potential strategy involves the use of a chiral auxiliary on the nitrogen atom to direct the stereochemical outcome of the ring-closing reaction. Alternatively, asymmetric reduction of a ketone precursor to a chiral alcohol can set the stereocenter early in the synthetic sequence. The Sharpless asymmetric epoxidation of an allylic alcohol precursor containing the difluorocyclobutyl moiety could also be a key step to introduce chirality. nih.gov

Diastereoselective Control in this compound Synthesis

When additional stereocenters are present in the molecule, diastereoselective control becomes crucial. For instance, if the morpholine ring is further substituted, controlling the relative stereochemistry of the substituents is essential. Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to be effective for the diastereoselective synthesis of highly substituted morpholines, and this methodology could potentially be adapted. rsc.org Electrophile-induced ring closure of acyclic precursors, such as the cyclization of 2-(allyloxymethyl)aziridines, has also been demonstrated for the diastereoselective synthesis of cis-3,5-disubstituted morpholines. nih.govfigshare.com

Optimization of Reaction Conditions and Yields in this compound Production

The optimization of reaction conditions is critical for the efficient and scalable synthesis of this compound. Key parameters that require careful tuning include the choice of solvent, temperature, reaction time, and the nature of the reagents and catalysts.

For cyclization reactions, the choice of base and solvent can significantly impact the yield and purity of the product. In catalytic reactions, the catalyst loading, ligand, and additives must be systematically screened to achieve optimal performance. High-throughput screening methods, utilizing microdroplet reactions, can accelerate the identification of optimized conditions for the synthesis of heterocyclic compounds. nih.gov

Table 1: Factors for Optimization in the Synthesis of this compound

| Parameter | Factors to Consider | Potential Impact |

| Solvent | Polarity, aprotic/protic nature, boiling point | Solubility of reactants, reaction rate, side reactions |

| Temperature | Reaction kinetics, stability of intermediates | Rate of reaction, product selectivity, yield |

| Base/Acid | Strength, stoichiometry, steric hindrance | Deprotonation/protonation efficiency, prevention of side reactions |

| Catalyst | Type (e.g., metal, organocatalyst), loading, ligand | Reaction rate, stereoselectivity, turnover number |

| Reactant Concentration | Molar ratios of starting materials | Reaction kinetics, equilibrium position, product yield |

Catalytic Methodologies in the Formation of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both metal-based and organocatalytic approaches can be envisioned for the synthesis of the this compound core.

Palladium-catalyzed reactions are widely used for the formation of C-N and C-O bonds in the synthesis of heterocycles. organic-chemistry.org A Pd-catalyzed intramolecular cyclization of an appropriate amino alcohol precursor could be a viable route. Lewis acid catalysis, for example using In(OTf)₃, can facilitate the halo-etherification of alkenes to form morpholine structures. nih.govresearchgate.net

Organocatalysis provides a metal-free alternative for the enantioselective synthesis of chiral heterocycles. Cinchona alkaloid-derived catalysts have been successfully employed in asymmetric halocyclization reactions to furnish chiral morpholines.

Table 2: Potential Catalytic Approaches

| Catalyst Type | Example Reaction | Potential Advantages |

| Palladium Catalyst | Intramolecular amination/etherification | High efficiency, good functional group tolerance |

| Lewis Acid (e.g., In(OTf)₃) | Halo-etherification of an alkene precursor | Mild reaction conditions, good regioselectivity |

| Organocatalyst (e.g., Cinchona alkaloid derivative) | Asymmetric halocyclization | Enantioselective synthesis, metal-free |

Multicomponent and Cascade Reactions Leading to this compound Analogs

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, and cascade reactions, involving a series of intramolecular transformations, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. While specific literature on the direct synthesis of this compound via these methods is not extensively documented, analogous strategies for the synthesis of substituted morpholines provide a strong basis for potential synthetic routes.

One plausible approach involves a multicomponent strategy based on the Ugi reaction. A versatile de novo synthesis of morpholine rings using multicomponent reaction chemistry has been demonstrated, which could be adapted for the target molecule. nih.gov This strategy involves the reaction of an α-hydroxy oxo-component, an amine, an isocyanide, and a suitable acid. To apply this to the synthesis of this compound analogs, a key starting material would be a derivative of 3,3-difluorocyclobutanone. The synthesis of 1-substituted-difluorocyclobutan-1-ols from 3,3-difluorocyclobutanone has been achieved using organolanthanum reagents, which overcomes the high sensitivity of the ketone to elimination. acs.orgnih.gov This difluorocyclobutanol derivative could then serve as the α-hydroxy oxo-component in a multicomponent reaction.

Another potential route could be through a cascade reaction. For instance, a base-catalyzed cascade reaction has been reported for the synthesis of morpholine hemiaminals from 2-tosyl-1,2-oxazetidine and α-formyl carboxylates. nih.govacs.org The adaptation of this methodology to produce a this compound analog would necessitate a precursor containing the difluorocyclobutyl group.

A hypothetical cascade approach could also be envisioned starting from a suitably functionalized difluorocyclobutane derivative. The development of synthetic routes to various 3,3-difluorocyclobutyl-substituted building blocks, such as carboxylic acids, amines, and alcohols, provides the necessary tools to construct precursors for such cascade reactions. acs.org

| Reaction Type | Key Precursors | Potential Product | Analogous Literature |

| Ugi-type Multicomponent Reaction | 1-(3,3-Difluorocyclobutyl)-1-hydroxyethanone, primary amine, isocyanide, acid | Substituted this compound analog | nih.gov |

| Base-Catalyzed Cascade Reaction | 2-Tosyl-1,2-oxazetidine, 2-(3,3-difluorocyclobutyl)-2-formylacetate | This compound-3-carboxylate derivative | nih.govacs.org |

Flow Chemistry Applications in the Synthesis of this compound

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. sci-hub.se The application of flow chemistry to the synthesis of heterocyclic compounds, including morpholines, has been an area of active research. organic-chemistry.org

While a direct flow synthesis of this compound has not been reported, the synthesis of related structures suggests the feasibility of such an approach. For example, a large-scale flow process has been developed for the preparation of 4-(2-hydroxyethyl)thiomorpholine-1,1-dioxide, a synthetic intermediate for an HIV maturation inhibitor. sci-hub.se This demonstrates the capability of flow chemistry in handling the synthesis of morpholine-containing active pharmaceutical ingredients.

A potential flow synthesis of this compound could involve the continuous reaction of a difluorocyclobutyl-substituted epoxide with an appropriate amino alcohol. Flow chemistry is particularly well-suited for handling reactive intermediates and for optimizing reaction conditions such as temperature, pressure, and residence time to maximize yield and minimize byproduct formation.

The synthesis of fluorinated building blocks has also been explored in continuous flow. researchgate.net Given the increasing importance of fluorinated motifs in medicinal chemistry, the development of a continuous flow process for the synthesis of this compound would be a significant advancement, enabling safer and more efficient production of this valuable scaffold. The use of packed-bed reactors with immobilized reagents or catalysts could further enhance the efficiency and sustainability of such a process.

| Flow Process | Potential Reactants | Key Advantages | Relevant Examples |

| Continuous Aminolysis of Epoxide | (3,3-Difluorocyclobutyl)oxirane, ethanolamine | Enhanced safety, precise temperature control, scalability | Synthesis of thiomorpholine (B91149) derivatives sci-hub.se |

| Packed-Bed Catalytic Cyclization | Difluorocyclobutyl-substituted diol and amine | Catalyst recycling, high throughput, process intensification | General heterocyclic synthesis in flow organic-chemistry.org |

Advanced Structural Elucidation and Conformational Analysis of 3 3,3 Difluorocyclobutyl Morpholine

Comprehensive Spectroscopic Techniques for Detailed Structural Characterization of 3-(3,3-Difluorocyclobutyl)morpholine

The definitive structure of this compound would be established using a combination of sophisticated spectroscopic methods.

High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity and three-dimensional structure of molecules in solution. For this compound, a suite of NMR experiments would be necessary.

1D NMR (¹H and ¹³C): These experiments would provide initial information on the number and chemical environment of hydrogen and carbon atoms. The difluorination of the cyclobutyl ring is expected to significantly influence the chemical shifts of adjacent protons and carbons.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) would establish proton-proton couplings, revealing which protons are adjacent to one another within the morpholine (B109124) and cyclobutyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection between the morpholine ring and the 3,3-difluorocyclobutyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation of the molecule in solution.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on general principles for similar structural motifs.

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Morpholine N-H | Broad singlet | - |

| Morpholine C2-H | ~3.6-3.8 | ~67-70 |

| Morpholine C3-H | ~2.8-3.0 | ~55-60 |

| Morpholine C5-H | ~3.6-3.8 | ~67-70 |

| Morpholine C6-H | ~2.6-2.8 | ~45-50 |

| Cyclobutyl C1-H | ~2.5-2.7 | ~40-45 |

| Cyclobutyl C2-H₂ | ~2.2-2.4 | ~30-35 |

| Cyclobutyl C4-H₂ | ~2.2-2.4 | ~30-35 |

| Cyclobutyl C3 | - | ~115-125 (t, JCF) |

Note: This table is illustrative and not based on reported experimental data.

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its solid-state structure. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding involving the morpholine nitrogen.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques would be used to identify characteristic functional groups present in this compound. Key expected vibrational frequencies would include:

N-H stretching vibrations in the morpholine ring.

C-H stretching and bending vibrations for both the morpholine and cyclobutyl rings.

C-O-C stretching of the ether linkage in the morpholine ring.

C-F stretching vibrations, which are typically strong in the infrared spectrum.

Each conformer of the molecule would have a unique vibrational fingerprint, making these techniques potentially useful for conformational studies.

Since the C3 position of the morpholine ring is a stereocenter, this compound is a chiral molecule. If an enantiomerically enriched sample were available, Circular Dichroism (CD) spectroscopy could be used. CD measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum is unique to a specific enantiomer and can be used to determine the enantiomeric excess and, often through comparison with computational predictions, the absolute configuration (R or S).

Conformational Landscape and Dynamic Behavior of the this compound System

The morpholine ring typically adopts a chair conformation to minimize steric strain. However, it can undergo ring inversion, where one chair form converts to another. The presence of the bulky 3,3-difluorocyclobutyl substituent at the C3 position would be expected to have a significant influence on this process. The substituent would likely have a strong preference for an equatorial position to minimize steric hindrance, which could raise the energy barrier for ring inversion or heavily favor one chair conformation over the other. Variable-temperature NMR studies would be the primary experimental method to investigate these dynamics.

Rotational Isomerism and Preferred Conformations around the Cyclobutyl-Morpholine Bond

The single bond connecting the cyclobutyl ring and the morpholine ring allows for rotation, leading to the existence of different rotational isomers, or rotamers. The relative stability of these rotamers is determined by the steric and electronic interactions between the two ring systems. The morpholine ring itself typically adopts a stable chair conformation. nih.govacs.org

The orientation of the cyclobutyl group relative to the morpholine ring can be described by the dihedral angle between a plane defined by the C-N-C atoms of the morpholine and a plane defined by the C-C-C atoms of the cyclobutyl ring. Two primary conformations can be envisioned: one where the cyclobutyl ring is in a pseudo-axial position relative to the morpholine chair, and another where it is in a pseudo-equatorial position.

Computational studies on similar substituted morpholine systems suggest that the equatorial orientation is generally favored to minimize steric hindrance. acs.org For this compound, the bulky difluorocyclobutyl group would likely experience significant steric clashes with the axial hydrogens on the morpholine ring if it were in an axial position. Therefore, the predominant conformation is expected to be the one where the 3,3-difluorocyclobutyl substituent occupies an equatorial position on the morpholine ring.

The rotational energy profile around the cyclobutyl-morpholine bond is expected to show distinct energy minima corresponding to staggered conformations that minimize steric interactions between the substituents on both rings. The energy barriers to rotation would be influenced by the size of the interacting groups. nih.gov

| Parameter | Predicted Value/State | Rationale |

| Morpholine Conformation | Chair | Lower energy compared to boat or twist-boat conformations. nih.govacs.org |

| Cyclobutyl Group Position | Equatorial | Minimizes steric hindrance with the morpholine ring. acs.org |

| Rotational Barrier | Moderate | Arises from steric interactions between the two ring systems during rotation. nih.gov |

Influence of Fluorine Atoms on Cyclobutyl Ring Conformation and Flexibility

The conformation of the cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve torsional strain. This puckering is a dynamic process, and the ring can invert between different puckered forms. The introduction of substituents, particularly gem-difluoro groups, has a significant impact on the puckering of the cyclobutane ring.

Fluorine substitution is known to affect the ring-puckering potential. aip.org In the case of 3,3-difluorocyclobutane derivatives, the two highly electronegative fluorine atoms introduce strong dipole moments and alter the bond lengths and angles within the ring. This substitution generally increases the barrier to ring inversion and can favor a particular puckered conformation. aip.org The C-F bonds are shorter and stronger than C-H bonds, and the C-C bonds adjacent to the CF2 group are often slightly elongated.

The puckering of the 3,3-difluorocyclobutyl ring in this molecule will be a balance between angle strain, torsional strain, and the electronic effects of the fluorine atoms. The flexibility of the ring will be reduced compared to an unsubstituted cyclobutane ring due to the increased barrier to inversion. This conformational rigidity can have important implications for how the molecule interacts with its environment.

| Feature | Influence of Gem-Difluoro Group | Reference |

| Ring Puckering | Increased puckering amplitude compared to unsubstituted cyclobutane. | aip.org |

| Barrier to Inversion | Increased, leading to a more rigid ring system. | aip.org |

| Bond Angles and Lengths | Altered C-C-C and C-C-F bond angles; potential elongation of adjacent C-C bonds. | N/A |

Stereoelectronic Effects in the this compound Structure

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the conformational preferences of fluorinated organic molecules. In this compound, several such effects are expected to be at play.

One of the most significant stereoelectronic effects is hyperconjugation involving the C-F bonds. The C-F bond possesses a low-lying antibonding orbital (σ*C-F) that can accept electron density from adjacent, properly aligned bonding orbitals. This interaction is stabilizing and can influence the preferred dihedral angles within the molecule.

Furthermore, the gauche effect is a well-documented phenomenon in 1,2-difluoroalkanes, where the gauche conformation is more stable than the anti conformation due to a combination of hyperconjugation and electrostatic interactions. While this specific arrangement is not present in the cyclobutyl ring, analogous stabilizing gauche interactions between the fluorine atoms and the morpholine nitrogen's lone pair or adjacent C-H bonds could influence the rotational preference around the cyclobutyl-morpholine bond.

| Stereoelectronic Effect | Description | Potential Impact on Structure |

| Hyperconjugation | Interaction of filled bonding orbitals (e.g., C-H, C-C) with the empty σ*C-F antibonding orbitals. | Stabilization of specific rotamers and puckered conformations. |

| Gauche Interactions | Potential for stabilizing gauche interactions between fluorine atoms and heteroatoms or C-H bonds. | Influence on the preferred dihedral angle around the cyclobutyl-morpholine bond. |

| Dipole-Dipole Interactions | Repulsive or attractive interactions between the polarized C-F bonds and the polar morpholine ring. | Contribution to the overall conformational energy and preferred orientation of the two rings. |

Chemical Reactivity, Derivatization, and Mechanistic Studies of 3 3,3 Difluorocyclobutyl Morpholine

Reactivity of the Morpholine (B109124) Nitrogen Atom in 3-(3,3-Difluorocyclobutyl)morpholine

The nitrogen atom of the morpholine ring in this compound is a key center of reactivity. The presence of the ether oxygen atom within the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic compared to structurally similar secondary amines like piperidine. atamankimya.com Nevertheless, it readily participates in a variety of chemical transformations typical for secondary amines.

The secondary amine functionality of the morpholine ring allows for straightforward N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents, thereby modifying the compound's physical and chemical properties.

N-alkylation can be achieved with various alkylating agents, such as alkyl halides or alcohols under catalytic conditions. researchgate.net For instance, the N-methylation of morpholine with methanol (B129727) over a CuO–NiO/γ–Al2O3 catalyst has been shown to proceed with high conversion and selectivity. researchgate.net While specific studies on this compound are not prevalent, it is expected to undergo similar transformations.

N-acylation typically involves the reaction of the morpholine nitrogen with acyl chlorides or anhydrides in the presence of a base to neutralize the resulting acid. This reaction is generally high-yielding and provides stable amide products.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Morpholine Derivatives

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| Morpholine | Methanol | N-Methylmorpholine | N-Alkylation |

| Morpholine | 4-Bromobenzoyl chloride | N-(4-Bromobenzoyl)morpholine | N-Acylation |

Note: This table presents examples of reactions with morpholine and its derivatives to illustrate the general reactivity. Specific reaction conditions and yields for this compound would require experimental investigation.

As a basic compound, the morpholine nitrogen readily reacts with acids to form the corresponding salts. chemicalbook.com For example, it reacts with trifluoroacetic acid to form morpholine trifluoroacetate. nih.gov This property is crucial for applications where aqueous solubility or a specific salt form is desired.

Furthermore, the nitrogen and oxygen atoms of the morpholine ring can act as ligands, enabling the formation of coordination compounds with various metal centers. Morpholine derivatives have been used to synthesize coordination complexes with metals like copper, cobalt, and iron. nih.gov These complexes can exhibit interesting catalytic or material properties. The coordination ability of this compound would be influenced by the steric bulk of the difluorocyclobutyl substituent.

The morpholine ring is generally stable to many oxidative and reductive conditions. However, under specific conditions, transformations can occur. For instance, oxidation of morpholine derivatives can lead to the formation of various products, including ring-opened compounds or N-oxides, depending on the oxidant used.

Reductive processes, such as the reduction of an N-acyl morpholine derivative, can be used to regenerate the amine or to introduce other functional groups. For example, the reduction of morpholine amides with reducing agents like lithium aluminum hydride can yield the corresponding amines. researchgate.net

Transformations of the Cyclobutyl Ring System in this compound

The 3,3-difluorocyclobutyl moiety is a strained carbocyclic ring that offers opportunities for unique chemical transformations. The presence of the gem-difluoro group significantly influences the reactivity and conformational preferences of the cyclobutane (B1203170) ring.

The functionalization of unsubstituted positions on the cyclobutane ring is a valuable strategy for creating diverse derivatives. While direct C-H functionalization of such rings can be challenging, several methods have been developed for related systems. nih.govnih.govresearchgate.netbohrium.com For instance, a sequential C-H/C-C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. nih.govnih.govresearchgate.netbohrium.com This involves a Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond cleavage and functionalization. nih.govnih.govresearchgate.netbohrium.com

The application of such methods to this compound would allow for the introduction of aryl, heteroaryl, alkenyl, and alkynyl groups at the C1 position of the cyclobutyl ring, leading to a wide array of novel compounds with potentially interesting biological activities.

Table 2: Potential Functionalization Reactions of the Cyclobutyl Ring

| Starting Material Type | Reaction Type | Potential Functional Group Introduced |

|---|---|---|

| Cyclobutyl Ketone | Norrish-Yang / Pd-catalyzed C-C functionalization | Aryl, Heteroaryl, Alkenyl, Alkynyl |

Note: This table outlines potential functionalization strategies based on reactions of related cyclobutane and cyclopropane (B1198618) systems.

The strained nature of the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions, including thermal, photochemical, and catalytic activation. The presence of the gem-difluoro group can influence the regioselectivity and mechanism of these reactions.

Ring-opening of related gem-difluorocyclopropanes has been studied and often proceeds through the formation of fluoroallylic intermediates. rsc.org In some cases, unexpected ring-opening can occur, as seen in the Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride, which leads to aryl 3-chloro-3,3-difluoropropyl ketones. nih.gov

Mechanistic investigations into the ring-opening of difluorinated cyclobutanes would likely involve computational studies to understand the role of the fluorine atoms in stabilizing intermediates or transition states. The regioselectivity of ring-opening would be a key aspect to investigate, as it would determine the structure of the resulting acyclic products.

Reactivity of the C-F Bonds in the Difluorocyclobutyl Moiety

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant chemical stability to fluorinated compounds. The geminal difluoride arrangement on the cyclobutane ring of this compound is expected to be highly robust and generally unreactive under standard organic reaction conditions.

Direct nucleophilic substitution of the fluorine atoms in this compound is highly unlikely under typical laboratory conditions. The strength of the C-F bond, coupled with the steric hindrance of the cyclobutane ring, makes it resistant to displacement by nucleophiles. Such transformations, if possible, would likely necessitate harsh reaction conditions or the use of specialized reagents, such as strong Lewis acids or transition metal catalysts that can activate the C-F bond. Research on the functionalization of polyfluoroarenes often requires specific catalytic systems to achieve nucleophilic aromatic substitution, highlighting the challenge of cleaving C-F bonds. mdpi.comrsc.org

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution of Polyfluoroarenes (Analogous Systems)

| Polyfluoroarene Reactant | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Product Yield (%) | Reference |

| Octafluorotoluene | Phenothiazine | K₂CO₃ | DMF | 60 | 96 | mdpi.com |

| Pentafluorobenzonitrile | Phenothiazine | K₃PO₄ | MeCN | 60 | High Selectivity | mdpi.com |

| Pentafluoropyridine | 3-Hydroxybenzaldehyde | K₂CO₃ | DMF | 120 | Excellent | rsc.org |

This table presents data for analogous polyfluoroarene systems to illustrate the conditions often required for C-F bond substitution, as direct data for this compound is not available.

The two fluorine atoms at the 3-position of the cyclobutyl ring exert a powerful electron-withdrawing inductive effect. This electronic influence is expected to have a significant impact on the reactivity of the adjacent carbon atoms (C2 and C4) of the cyclobutane ring. The primary effect would be an increase in the acidity of the C-H bonds at these positions. Deprotonation at these sites would be more facile compared to a non-fluorinated cyclobutane, potentially allowing for functionalization via strong bases, although this could be complicated by potential elimination reactions. This increased acidity is a known phenomenon in other fluorinated cyclic systems.

Regioselectivity and Stereoselectivity in Chemical Reactions Involving this compound

The primary site of reactivity in this compound is expected to be the nitrogen atom of the morpholine ring, which is a secondary amine and thus a competent nucleophile.

Reactions such as N-alkylation, N-acylation, and N-arylation would occur regioselectively at the nitrogen atom. researchgate.netresearchgate.net For example, the N-alkylation of morpholine with various alcohols has been studied, demonstrating high selectivity for the formation of the N-C bond. researchgate.net

The compound possesses a stereocenter at the C3 position of the morpholine ring. This inherent chirality can influence the stereochemical outcome of reactions at other sites in the molecule. For instance, if a new stereocenter is formed during a derivatization reaction, diastereoselectivity would be expected. The synthesis of substituted morpholines often focuses on controlling stereochemistry, and various diastereoselective methods have been developed for related systems. acs.orgnih.govrsc.org The approach of the reagents would likely be directed by the sterically bulky 3,3-difluorocyclobutyl group, leading to a preference for one diastereomer over the other.

Table 2: Diastereoselective Synthesis of Substituted Morpholines (Analogous Systems)

| Reactants | Catalyst/Reagent | Product | Diastereomeric Ratio (d.r.) | Reference |

| 1-tert-Butyl-2-(allyloxymethyl)aziridine | Bromine | cis-3,5-di(bromomethyl)-4-tert-butylmorpholine | Diastereoselective | nih.gov |

| Nitrogen-tethered allenols | Rhodium catalyst | Substituted morpholines | up to >99:1 | rsc.org |

| Alkenols and Amines | Copper(II) 2-ethylhexanoate | 2-Aminomethyl morpholines | Generally high | nih.gov |

This table provides examples of diastereoselective reactions to form substituted morpholines, illustrating the stereochemical control achievable in analogous systems.

Comprehensive Mechanistic Studies of this compound Transformations

Given the lack of specific mechanistic studies for this compound, the mechanisms of its potential transformations can be postulated based on well-understood organic reaction mechanisms.

The most probable reaction of this compound is the derivatization of the morpholine nitrogen. For instance, N-alkylation with an alkyl halide (e.g., methyl iodide) would proceed via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom would act as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single concerted step. This would result in the formation of a quaternary ammonium (B1175870) salt. Subsequent deprotonation would yield the N-alkylated morpholine derivative.

A mechanistic study on the decomposition of morpholine itself has shown that it can undergo intramolecular hydrogen shifts and ring-opening under certain conditions, though these are typically high-energy processes. nih.gov It is expected that the this compound would exhibit similar stability of the morpholine ring under normal conditions.

Computational and Theoretical Investigations of 3 3,3 Difluorocyclobutyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) Studies on Ground State Properties and Electron Distribution

No published Density Functional Theory (DFT) studies specifically investigating the ground state properties and electron distribution of 3-(3,3-Difluorocyclobutyl)morpholine were found. Such studies would typically involve calculating molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and partial atomic charges to understand the molecule's reactivity and intermolecular interactions.

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

There is no available literature on the use of high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for energetic and structural predictions of this compound. These methods would be employed to obtain highly accurate predictions of the molecule's geometry, vibrational frequencies, and thermochemical properties.

Advanced Conformational Analysis using Computational Methods

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations would provide insights into the dynamic behavior of the molecule in different environments, such as in solution, revealing its conformational flexibility and interactions with solvent molecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There are no available computational studies that predict the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) of this compound. Such predictive studies are valuable for interpreting experimental spectra and confirming the structure of synthesized compounds.

Computational NMR Chemical Shift and Coupling Constant Predictions

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a cornerstone of computational chemistry for structure elucidation. For this compound, theoretical calculations would be instrumental in assigning the ¹H, ¹³C, and ¹⁹F NMR spectra.

Methodology:

Density Functional Theory (DFT) is the most common and effective method for calculating NMR chemical shifts. worktribe.com A typical computational protocol would involve:

Geometry Optimization: The three-dimensional structure of this compound would first be optimized to find its lowest energy conformation. This is crucial as NMR parameters are highly sensitive to molecular geometry.

Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus would be calculated. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this step. nih.gov

Chemical Shift Prediction: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a suitable fluorine reference for ¹⁹F.

Expected Data and Insights:

A computational study would generate a table of predicted chemical shifts for all unique proton, carbon, and fluorine atoms in the molecule. These theoretical values, when compared to experimental data, can confirm the molecular structure and stereochemistry. Furthermore, calculations of spin-spin coupling constants (J-couplings) would help in assigning complex splitting patterns observed in the spectra.

Hypothetical Data Table for Predicted ¹³C NMR Chemical Shifts:

| Atom | Predicted Chemical Shift (ppm) |

| C (Morpholine, adjacent to N) | Value |

| C (Morpholine, adjacent to O) | Value |

| C (Cyclobutane, attached to Morpholine) | Value |

| C (Cyclobutane, adjacent to CF₂) | Value |

| C (Cyclobutane, CF₂) | Value |

Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.

Vibrational Frequency Calculations and Spectroscopic Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency calculations are essential for the accurate assignment of these spectra.

Methodology:

Similar to NMR predictions, DFT calculations are employed to determine the vibrational frequencies and intensities of this compound. The process involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the atomic positions.

Mode Assignment: The output provides a list of vibrational frequencies and their corresponding atomic motions (e.g., C-H stretch, C-F bend). This allows for the assignment of each peak in the experimental IR and Raman spectra.

Scaling Factors: It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, correcting for anharmonicity and other systematic errors in the computational method. nih.gov

Expected Data and Insights:

The results would be presented in a table listing the calculated vibrational frequencies, their intensities, and a detailed description of the corresponding vibrational mode. This would be invaluable for interpreting the experimental IR and Raman spectra of this compound.

Hypothetical Data Table for Calculated Vibrational Frequencies:

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| Value | C-H stretch (Morpholine) |

| Value | C-F stretch (Cyclobutane) |

| Value | C-O-C stretch (Morpholine) |

| Value | C-N-C stretch (Morpholine) |

| Value | Cyclobutane (B1203170) ring puckering |

Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.

Theoretical Studies of Reaction Mechanisms and Transition States for this compound Synthesis and Derivatization

Computational chemistry can provide deep insights into the mechanisms of chemical reactions, including the synthesis and subsequent chemical transformations of this compound.

Methodology:

To study a reaction mechanism, computational chemists map out the potential energy surface of the reaction. This involves:

Locating Stationary Points: The structures of reactants, products, intermediates, and transition states are optimized.

Transition State Search: Sophisticated algorithms are used to locate the transition state, which is the highest energy point along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state connects the desired reactants and products.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate.

Expected Data and Insights:

These studies would elucidate the step-by-step process of how this compound is formed and how it reacts. For example, a theoretical investigation into its synthesis could reveal the key transition state and intermediates, explaining the observed regioselectivity and stereoselectivity. Similarly, studying its derivatization would predict the most likely sites of reaction and the conditions required.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. numberanalytics.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

Methodology:

The energies and spatial distributions of the HOMO and LUMO of this compound would be calculated using DFT or another suitable quantum chemical method.

Expected Data and Insights:

HOMO: The location of the HOMO would indicate the most likely site for electrophilic attack. In this compound, this is expected to be localized on the morpholine (B109124) nitrogen atom due to the lone pair of electrons.

LUMO: The location of the LUMO would indicate the most likely site for nucleophilic attack. The presence of the electron-withdrawing difluorocyclobutyl group would influence the distribution of the LUMO.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. numberanalytics.com

Reactivity Descriptors:

From the FMO energies, various reactivity descriptors can be calculated, such as:

Ionization Potential (I ≈ -E_HOMO)

Electron Affinity (A ≈ -E_LUMO)

Chemical Hardness (η = (I - A) / 2)

Electronegativity (χ = (I + A) / 2)

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare it with other related compounds.

Hypothetical Data Table for FMO Analysis:

| Parameter | Calculated Value (eV) |

| E_HOMO | Value |

| E_LUMO | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

| Chemical Hardness | Value |

| Electronegativity | Value |

Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.

Synthetic Applications and Material Science Potential of 3 3,3 Difluorocyclobutyl Morpholine

3-(3,3-Difluorocyclobutyl)morpholine as a Versatile Building Block in Complex Organic Synthesis

The combination of a reactive secondary amine within the morpholine (B109124) ring and the conformational rigidity and electronic properties of the difluorocyclobutyl group makes this compound an intriguing building block for the synthesis of more complex molecules. researchgate.netresearchgate.net

Morpholine derivatives are widely used in the synthesis of a variety of heterocyclic compounds. e3s-conferences.orguobaghdad.edu.iq The nitrogen atom of this compound can act as a nucleophile in reactions to form fused or spirocyclic heterocyclic systems. For instance, it can be a key component in multicomponent reactions for the synthesis of complex heterocyclic libraries. nih.gov The unique stereoelectronic properties of the difluorocyclobutyl substituent could influence the reactivity and selectivity of these transformations, potentially leading to novel heterocyclic scaffolds.

Exploration of this compound Derivatives in Materials Science

The distinct properties conferred by the gem-difluoro group, such as increased thermal stability and altered electronic character, suggest that derivatives of this compound could find applications in materials science. nih.gov

While specific examples are not documented, morpholine-containing monomers have been explored in polymer chemistry. researchgate.net Derivatives of this compound, functionalized with a polymerizable group such as a vinyl, acrylate, or epoxide, could be synthesized and used as monomers. The resulting polymers would incorporate the rigid, polar difluorocyclobutylmorpholine side chain. These side chains could impact the polymer's properties, such as its glass transition temperature, thermal stability, and dielectric constant. The presence of fluorine could also impart hydrophobicity and chemical resistance to the polymer.

Table 1: Potential Polymerizable Derivatives of this compound and Their Expected Properties

| Monomer Structure | Polymerizable Group | Potential Polymer Properties |

|---|---|---|

| N-acryloyl-3-(3,3-difluorocyclobutyl)morpholine | Acryloyl | Increased thermal stability, altered refractive index |

| N-(4-vinylbenzyl)-3-(3,3-difluorocyclobutyl)morpholine | Vinylbenzyl | High glass transition temperature, low dielectric constant |

The design of crystalline materials with desired properties, a field known as crystal engineering, relies on controlling intermolecular interactions. nih.govrsc.org The this compound scaffold possesses several features that could be exploited in supramolecular chemistry. The morpholine's nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. The fluorine atoms of the difluorocyclobutyl group can participate in weaker C-H···F hydrogen bonds and other non-covalent interactions, which are increasingly recognized as important tools in directing the self-assembly of molecules into well-defined supramolecular architectures. nih.gov By modifying the morpholine nitrogen with different functional groups, it would be possible to create a family of compounds with tunable self-assembly behaviors.

Evaluation of this compound and its Derivatives as Catalysts or Ligands in Chemical Transformations

Morpholine and its derivatives have been employed as organocatalysts and as ligands for transition metals in various chemical reactions. e3s-conferences.orgfrontiersin.org The nitrogen atom can act as a Lewis base to activate substrates, or the entire molecule can serve as a scaffold for a more complex ligand.

Derivatives of this compound could be explored as ligands for transition metal catalysis. The steric bulk and electronic nature of the difluorocyclobutyl group could influence the coordination geometry and reactivity of the metal center. For example, chiral versions of this compound could be synthesized and evaluated as ligands in asymmetric catalysis.

Furthermore, the morpholine moiety itself can act as an organocatalyst, for instance, in enamine catalysis. frontiersin.org While the presence of the oxygen atom in morpholine can sometimes reduce its catalytic efficiency compared to pyrrolidine, appropriately substituted morpholine derivatives have shown significant catalytic activity and stereoselectivity. frontiersin.org The impact of the 3-(3,3-difluorocyclobutyl) substituent on the catalytic performance of the morpholine ring would be a subject for further investigation.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-acryloyl-3-(3,3-difluorocyclobutyl)morpholine |

| N-(4-vinylbenzyl)-3-(3,3-difluorocyclobutyl)morpholine |

Advanced Analytical Methodologies Applied to the Study of 3 3,3 Difluorocyclobutyl Morpholine

Chromatographic Separations and Purification

No specific methods for the chromatographic separation or purification of 3-(3,3-Difluorocyclobutyl)morpholine or its isomers were found.

Chiral Chromatography for Enantiomer Separation and Purity Assessment

Information regarding the use of chiral chromatography for the separation of enantiomers of this compound is not available in the surveyed literature. While chiral morpholine (B109124) derivatives are known and their synthesis has been described, the specific conditions and stationary phases required for the resolution of this compound's enantiomers have not been published.

Preparative Chromatography for Scale-Up and Isolation

Similarly, there are no documented methods for the scale-up and isolation of this compound using preparative chromatography. Research detailing the transition from analytical to preparative scale, including solvent systems, column materials, and loading capacities for this particular compound, is absent from the available scientific record.

Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Reaction Monitoring and Product Profiling

While Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard tools for the analysis of morpholine and its derivatives, no studies were identified that applied these techniques specifically to monitor the synthesis or profile the products of reactions involving this compound. Application notes, method validation reports, or research articles detailing fragmentation patterns, retention times, or the use of techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for this compound are not present in the searched databases.

Advanced Spectroscopic Methods for In-situ Reaction Monitoring and Kinetic Studies

The application of advanced spectroscopic methods, such as in-situ Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy, for real-time monitoring of reactions to form or modify this compound has not been reported. Consequently, kinetic data, reaction mechanism insights, and process optimization derived from such studies are not available.

Conclusion and Future Research Directions in 3 3,3 Difluorocyclobutyl Morpholine Chemistry

Summary of Current Academic Research Landscape and Key Findings

Direct academic research focusing explicitly on 3-(3,3-Difluorocyclobutyl)morpholine is notably sparse, with no extensive studies published on its synthesis, properties, or applications. The current understanding is therefore an extrapolation based on the well-documented chemistry of its constituent parts.

Key Findings from Related Research:

gem-Difluorocycloalkane Moieties: The introduction of a gem-difluoro (CF2) group into a cycloalkane ring significantly impacts its properties. Studies on related functionalized gem-difluorinated cycloalkanes have shown that the CF2 group generally increases metabolic stability and alters lipophilicity. nih.govresearchgate.net Crucially, the strong inductive effect of the two fluorine atoms lowers the pKa of nearby acidic or basic functional groups. nih.govresearchgate.net For instance, the pKa of amines situated on a difluorinated ring is typically lower than their non-fluorinated counterparts. researchgate.netacs.org

Based on these findings, it is hypothesized that this compound would exhibit enhanced metabolic stability at the cyclobutyl ring and a pKa slightly lower than that of unsubstituted morpholine (B109124), potentially fine-tuning its behavior in biological systems.

Identification of Unexplored Research Areas and Open Questions

Given the lack of direct research, the entire landscape for this compound is essentially unexplored. This presents a wealth of opportunities for foundational chemical research.

Key Open Questions:

Physicochemical Properties: What are the experimentally determined pKa, LogP, and aqueous solubility values for this compound? How do these properties compare to parent compounds like 3-cyclobutylmorpholine (B1422708) or other fluorinated analogues?

Conformational Analysis: What is the preferred three-dimensional conformation of the molecule? How does the bulky and polar 3,3-difluorocyclobutyl group influence the chair-like conformation of the morpholine ring?

Metabolic Profiling: While enhanced stability is predicted, what are the actual metabolic pathways? Is the morpholine ring or the C-N bond susceptible to metabolism, and how does the fluorinated substituent influence this?

Biological Activity: Does this compound exhibit any intrinsic biological activity? Systematic screening against various biological targets (e.g., kinases, GPCRs) is required to identify potential therapeutic applications.

The following table compares the measured pKa and LogP values of related amines, illustrating the expected impact of the gem-difluoro group.

| Compound | pKa | LogP | Rationale for Comparison |

| Cyclobutylamine | 10.5 | 0.8 | Non-fluorinated parent amine |

| 3,3-Difluorocyclobutanamine | 8.8 | 0.6 | Illustrates pKa lowering by CF2 group researchgate.net |

| Morpholine | 8.5 | -0.4 | Parent heterocycle oup.com |

| This compound | Predicted: ~7.5-8.0 | Predicted: ~1.0-1.5 | Hypothesized properties based on combined structural effects |

Data compiled from multiple sources. Predicted values are estimates.

Prospects for Future Innovations in Synthetic Methodologies and Derivatization

The development of efficient and scalable synthetic routes is the first critical step toward enabling broader research. Future innovations will likely focus on modular approaches that allow for the synthesis of a library of derivatives.

Potential Synthetic Strategies:

Convergent Synthesis: A promising approach involves the synthesis of 3,3-difluorocyclobutyl building blocks, such as ethyl 3,3-difluorocyclobutanecarboxylate or 3,3-difluorocyclobutanamine, followed by the construction of the morpholine ring. enamine.netresearchgate.net This could be achieved via reductive amination or cyclization of amino alcohol precursors.

Late-Stage C-H Functionalization: More advanced methods could explore the direct coupling of a pre-formed morpholine derivative with a functionalized difluorocyclobutane, although this is synthetically challenging.

Asymmetric Synthesis: Developing enantioselective syntheses would be crucial for pharmacological studies, as stereochemistry often dictates biological activity. Methodologies for the asymmetric synthesis of 3-substituted morpholines could be adapted for this purpose. organic-chemistry.orgnih.govacs.org

Future Derivatization Efforts: The N-H bond of the morpholine ring provides a straightforward handle for derivatization. chemrxiv.org Future work should focus on:

N-Alkylation and N-Arylation: To explore structure-activity relationships (SAR) by introducing various substituents.

Acylation and Sulfonylation: To produce amides and sulfonamides, which can act as hydrogen bond donors/acceptors and modulate physicochemical properties. acs.orgresearchgate.net

Bioisosteric Replacement: Creating analogues where the morpholine oxygen is replaced with sulfur (thiomorpholine) or another nitrogen (piperazine) to probe the importance of the ether oxygen.

Emerging Opportunities for this compound in Non-Biological Chemical Applications

While the primary interest in such a molecule lies in medicinal chemistry, its unique properties could be leveraged in other chemical fields. Fluorinated heterocycles are finding increasing use in materials science and catalysis. numberanalytics.comresearchgate.netnih.gov

Potential Non-Biological Applications:

Organocatalysis: Chiral morpholine derivatives have been used as organocatalysts. The specific steric and electronic profile of the 3-(3,3-difluorocyclobutyl) group could lead to novel catalysts with unique selectivity.

Fluorinated Polymers and Materials: As a monomer, it could be incorporated into polymers to create materials with specific thermal stability, low surface energy, or unique dielectric properties. numberanalytics.com

Specialty Solvents or Ionic Liquids: The polarity and stability imparted by the fluorinated moiety might make its derivatives suitable for use as components in ionic liquids or as solvents for specific chemical transformations.

The Role of Advanced Computational Chemistry in Guiding Future Experimental Research

Given the current lack of empirical data, advanced computational chemistry is an indispensable tool for prioritizing and guiding future experimental work. researchgate.net

Key Computational Approaches:

DFT for Property Prediction: Density Functional Theory (DFT) calculations, combined with appropriate solvation models, can provide accurate predictions of pKa, bond dissociation energies, and reaction energetics for proposed synthetic routes. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the molecule, understand its interactions with water, and predict its membrane permeability. mdpi.com

In Silico Screening: Virtual screening of this compound and its virtual derivatives against libraries of biological targets can identify potential protein-ligand interactions and prioritize compounds for synthesis and biological testing. acs.org This de-risks the significant investment required for wet lab research.

Metabolic Prediction: Computational models can predict sites of metabolic liability, helping to guide the design of more stable derivatives.

Q & A

Q. Critical Optimization :

- Temperature control during fluorination to avoid side reactions.

- Catalyst selection (e.g., Pd(PPh₃)₄ for coupling efficiency) .

Table 1 : Key Reaction Parameters

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclobutane Formation | Photocycloaddition, 254 nm UV | 40-60% | |

| Fluorination | DAST, -20°C to RT | 50-75% | |

| Morpholine Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 60-85% |

What analytical techniques are most effective for characterizing this compound?

Category : Basic Research

Q. Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 192.12 for C₈H₁₂F₂NO) .

- HPLC-PDA : Purity assessment using C18 columns (ACN/water gradient, retention time ~8–10 min) .

How does the 3,3-difluorocyclobutyl group influence pharmacological activity in drug candidates like Ivosidenib?

Category : Advanced Research

Methodological Answer :

The group enhances:

- Conformational Restriction : Prefers chair-like cyclobutane geometry, optimizing target binding (e.g., IDH1 inhibition in Ivosidenib) .

- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life .

- Lipophilicity : LogP ~1.2 improves blood-brain barrier penetration in CNS-targeted drugs .

Table 2 : Pharmacokinetic Impact in Ivosidenib

| Property | Value (With 3,3-Difluorocyclobutyl) | Reference |

|---|---|---|

| Plasma Half-life (t₁/₂) | 72–96 h | |

| IDH1 IC₅₀ | 10–20 nM |

What strategies address solubility challenges in fluorinated morpholine derivatives?

Category : Advanced Research

Q. Methodological Answer :

- Co-solvent Systems : Use DMSO:water (1:4) for in vitro assays .

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., this compound HCl) .

- Prodrug Design : Esterification of morpholine’s oxygen enhances bioavailability .

How are structure-activity relationship (SAR) studies designed for this compound derivatives?

Category : Advanced Research

Q. Methodological Answer :

Scaffold Modifications :

- Vary substituents on morpholine (e.g., methyl, aryl groups) .

- Replace cyclobutane with cyclohexane or azetidine to assess ring size effects .

Bioassays : Test analogs against target proteins (e.g., IDH1 mutants) using fluorescence polarization .

Computational Modeling : Docking studies (AutoDock Vina) correlate steric/electronic effects with activity .

How can stereochemical control be achieved during synthesis?

Category : Advanced Research

Q. Methodological Answer :

- Chiral Catalysts : Use RuPHOX-Ru for asymmetric cyclopropane/cyclobutane synthesis .

- Resolution Techniques : Chiral HPLC (Chiralpak AD-H column) separates enantiomers .

- Stereospecific Fluorination : Selectively generate trans- or cis-difluoro configurations via radical pathways .

How do researchers resolve contradictory data in fluorinated cyclobutane synthesis?

Category : Advanced Research

Q. Methodological Answer :

- Replication : Reproduce reported conditions (e.g., DAST fluorination at -20°C vs. RT) .

- Mechanistic Studies : Use DFT calculations (Gaussian 16) to identify intermediates and transition states .

- Alternative Routes : Compare yields from photocycloaddition vs. ring-closing metathesis .

What computational tools predict the binding affinity of this compound derivatives?

Category : Advanced Research

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.